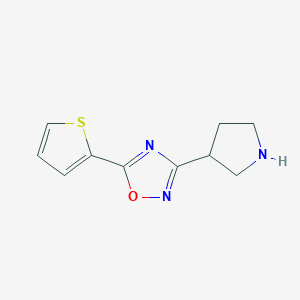

![molecular formula C10H9F2N3O B1488648 {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247218-98-9](/img/structure/B1488648.png)

{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Overview

Description

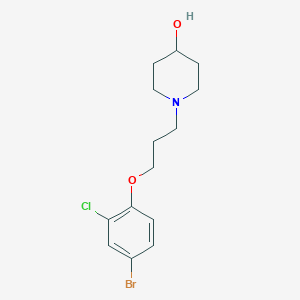

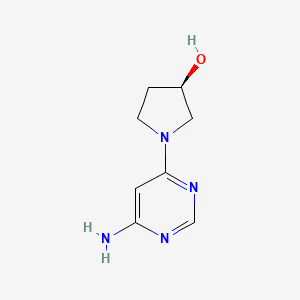

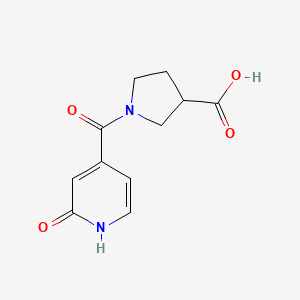

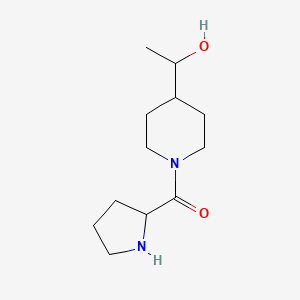

The compound “{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a chemical compound with a complex structure . It is related to Fluconazole, a type of antifungal medication .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study describes the design and synthesis of novel 1H-1,2,4-triazole derivatives as Strigolactone Biosynthesis Inhibitors . Another study provides a detailed synthesis process of a similar compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The InChI code for this compound is 1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9 (10 (13)3-8)11 (5-17-11)4-16-7-14-6-15-16;1-5 (2,3)4/h1-3,6-7H,4-5H2;1H3, (H,2,3,4) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 333.32 and a solid physical form . It is stored at room temperature in an inert atmosphere .Scientific Research Applications

Structural Characterization and Synthesis

- The compound, structurally related to triazoles, has been synthesized through various chemical reactions such as condensation, chlorination, and esterification. The structural confirmation of these compounds has been achieved through methods like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).

Inverse “Click” Ligands and Complex Formation

- Triazolylmethylpyridine ligands, which are structurally related to the compound , have been utilized to synthesize rhenium(I) complexes. These complexes exhibit interesting electronic properties and have been analyzed using various spectroscopic and computational techniques (Christopher B. Anderson et al., 2013).

Crystallography and Molecular Structure

- Similar triazolylmethanol compounds have been synthesized and their crystal structures have been detailed, providing insights into molecular conformations and intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).

Computational Studies and UV-vis Spectra Investigations

- Computational methods like DFT and TD-DFT have been used to study the structural properties, molecular orbitals, and UV-vis spectra of triazolylmethanol derivatives. These studies help in understanding the electronic properties and the effects of solvent on these compounds (Tsang-Hsiu Wang, Hsing-Yu Chu, & I. Wang, 2014).

Catalysis and Cycloaddition Reactions

- Triazolylmethanol structures have been used to create ligands for catalytic applications. For instance, a tris(triazolyl)methanol-Cu(I) complex has shown to be highly active in catalyzing Huisgen 1,3-dipolar cycloadditions, indicating its potential in synthetic chemistry applications (Salih Ozcubukcu et al., 2009).

Anticancer Activity Evaluation

- Derivatives of triazolylmethanol have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds (Hong-Ru Dong & Jian-Guo Wu, 2018).

Safety and Hazards

Mechanism of Action

Target of action

Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems . Difluorophenyl compounds are also known to interact with various targets, but the specific targets would depend on the exact structure and functional groups present in the molecule .

Mode of action

The mode of action of triazole and difluorophenyl compounds can vary widely depending on the exact structure of the compound and its target. Some triazoles have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .

Biochemical pathways

The biochemical pathways affected by triazole and difluorophenyl compounds would depend on their specific targets. For instance, some triazoles have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of triazole and difluorophenyl compounds can vary widely depending on their chemical structure. Some triazoles are well absorbed orally and widely distributed in the body .

Result of action

The molecular and cellular effects of triazole and difluorophenyl compounds depend on their specific targets and mode of action. For example, triazoles that inhibit ergosterol synthesis can cause disruption of the fungal cell membrane, leading to cell death .

Action environment

The action, efficacy, and stability of triazole and difluorophenyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. Specific information would depend on the exact compound .

Properties

IUPAC Name |

[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQJQILHTOBPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)

![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)

![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)